molecular formula C16H18FN3O3S2 B2906945 N-(4-(4-fluorophenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide CAS No. 1188358-78-2

N-(4-(4-fluorophenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide

Cat. No. B2906945
CAS RN: 1188358-78-2
M. Wt: 383.46
InChI Key: PYFQUHRKUXWVEE-UHFFFAOYSA-N
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Description

N-(4-(4-fluorophenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide is a chemical compound that has gained attention in the field of scientific research. This compound is commonly referred to as "compound X" and is known for its potential therapeutic applications.

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives have been recognized for their effectiveness against bacterial strains. The structural similarity of the compound to known antimicrobial agents suggests it could be explored for its efficacy against bacteria such as Staphylococcus aureus and Chromobacterium violaceum . Research could focus on synthesizing variants of this compound and testing their antibacterial potency.

Anticancer Properties

The thiazole core is present in several antineoplastic drugs. The compound’s potential as a cancer therapeutic agent can be investigated, particularly focusing on its cytotoxicity against tumor cell lines. Studies could aim to determine its mechanism of action and its effectiveness in inhibiting cancer cell growth .

Antiviral Uses

Thiazole compounds have shown promise as antiviral agents. This compound could be studied for its potential to inhibit viral replication, with a focus on RNA and DNA viruses. Research could include the synthesis of analogs and their testing against a range of viruses to assess their therapeutic potential .

Anti-inflammatory Applications

Given the anti-inflammatory activity of thiazole derivatives, this compound could be researched for its ability to modulate inflammatory responses. It could be particularly useful in chronic inflammatory diseases, and studies could explore its effect on inflammatory markers and pathways .

Neuroprotective Effects

Thiazoles have been associated with neuroprotective effects. The compound could be investigated for its potential to protect neuronal cells against damage, which could be beneficial in neurodegenerative diseases. Research could involve assessing its ability to enhance neuron survival and function .

Future Directions

: Ratreya, P., Das Mahapatra, A., Pandit, S., Hadianawala, M., Majhi, S., Mishra, A., & Datta, B. (2021). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. RSC Advances, 11, 28581–28592. DOI:10.1039/D1RA03882F

: The Hindu Newspaper Analysis LIVE | 26th April 2024. YouTube

: N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. Molbank, 2021, 3, M1260. [DOI:10.3390/M1260](https://www.mdpi.com

properties

IUPAC Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-methylsulfonylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3S2/c1-25(22,23)20-9-3-2-4-14(20)15(21)19-16-18-13(10-24-16)11-5-7-12(17)8-6-11/h5-8,10,14H,2-4,9H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFQUHRKUXWVEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCCC1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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